molecular formula C5H13BrClN B8078286 5-Bromopentylazanium;chloride

5-Bromopentylazanium;chloride

Cat. No.: B8078286
M. Wt: 202.52 g/mol
InChI Key: LIBQRJDLYOTOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopentylazanium;chloride is a chemical compound with the molecular formula C5H12BrN.Cl. It is a quaternary ammonium salt, where the nitrogen atom is bonded to a pentyl chain and a bromine atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopentylazanium;chloride typically involves the reaction of pentylamine with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination of the pentyl chain. The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

5-Bromopentylazanium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of pentylamine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of pentylamine derivatives with different functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

5-Bromopentylazanium;chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological processes involving quaternary ammonium compounds.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromopentylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound can bind to specific receptors or enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopentyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of a pentyl chain.

    N-(5-Bromopentyl)-N-trimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain.

Uniqueness

5-Bromopentylazanium;chloride is unique due to its specific alkyl chain length and the presence of both bromine and chloride ions. This combination of features makes it particularly useful in certain synthetic and biological applications where other quaternary ammonium compounds may not be as effective.

Properties

IUPAC Name

5-bromopentylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBQRJDLYOTOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[NH3+])CCBr.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.